molecular formula C11H13BrN4 B6631771 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

Cat. No. B6631771
M. Wt: 281.15 g/mol
InChI Key: SZKOHMQJGNPUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, also known as BI-2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) protein. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being developed as a potential anticancer drug.

Mechanism of Action

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine targets PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine binds to the ATP-binding pocket of PLK1, inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been shown to have a potent antiproliferative effect on cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine also has antiangiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine is also highly selective for PLK1 and does not target other kinases, reducing the risk of off-target effects. However, 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

Future Directions

There are several future directions for the development of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine as an anticancer drug. One potential direction is the development of more potent and selective PLK1 inhibitors. Another direction is the investigation of the combination of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine with other anticancer drugs to enhance its efficacy. Additionally, the development of biomarkers to predict patient response to 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine could help identify patients who are most likely to benefit from treatment. Finally, the development of new drug delivery systems could help overcome the limitations of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, such as its poor solubility.

Synthesis Methods

The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine involves several steps, starting with the reaction of 2-amino-6-methylpyridine with 2-bromomethylimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine. This intermediate is then treated with various reagents to yield the final product. The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been optimized to achieve high yields and purity.

Scientific Research Applications

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and colon cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has also been shown to be effective in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-9-10(12)2-3-11(15-9)14-5-7-16-6-4-13-8-16/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOHMQJGNPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.